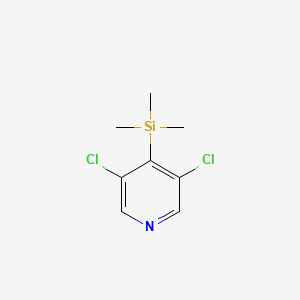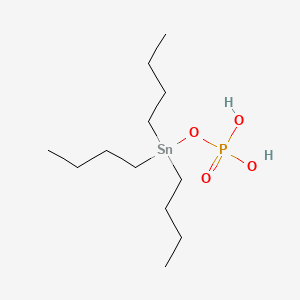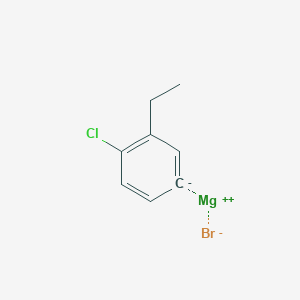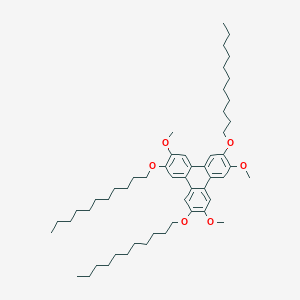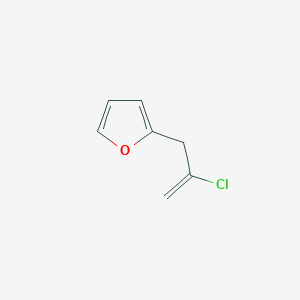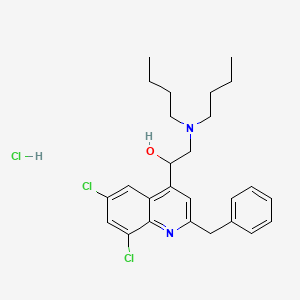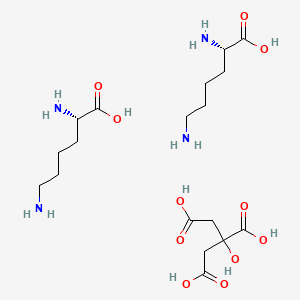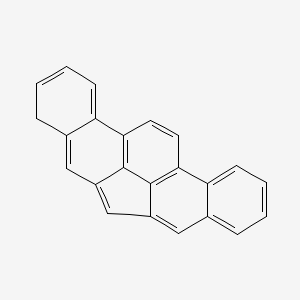
6H-Cyclopenta(ghi)picene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Cyclopenta(ghi)picene is a polycyclic aromatic hydrocarbon with the molecular formula C23H14 It is characterized by its complex structure, which includes multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Cyclopenta(ghi)picene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the photochemical cyclization of dinaphthylethenes. This process involves the use of light to induce the formation of the cyclopenta ring, resulting in the desired picene structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 6H-Cyclopenta(ghi)picene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced aromatic compounds.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, commonly occurring at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully hydrogenated aromatic compounds.
Aplicaciones Científicas De Investigación
6H-Cyclopenta(ghi)picene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactions.
Biology: Its derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 6H-Cyclopenta(ghi)picene involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its electronic properties enable it to participate in electron transfer reactions, which can influence various biochemical pathways.
Comparación Con Compuestos Similares
Picene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer aromatic rings.
Pentacene: A compound with five linearly fused benzene rings, known for its use in organic electronics.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: 6H-Cyclopenta(ghi)picene is unique due to its specific arrangement of aromatic rings and the presence of a cyclopenta ring. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
195-90-4 |
|---|---|
Fórmula molecular |
C23H14 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
hexacyclo[18.2.1.03,8.09,22.012,21.013,18]tricosa-1,3,5,7,9(22),10,12(21),13,15,18,20(23)-undecaene |
InChI |
InChI=1S/C23H14/c1-3-7-18-14(5-1)11-16-13-17-12-15-6-2-4-8-19(15)21-10-9-20(18)22(16)23(17)21/h1-5,7-13H,6H2 |
Clave InChI |
HFYMDJZHEWLBLG-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C2C1=CC3=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


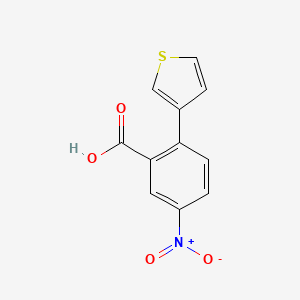
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
